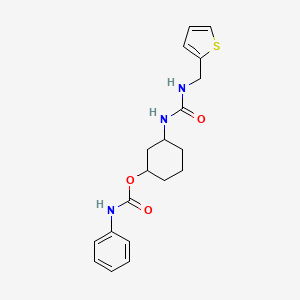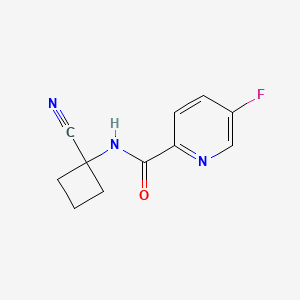
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C5H8ClFNO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Fluoro Group: The fluorine atom can be introduced via nucleophilic substitution reactions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Acetic Acid Derivatization: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the free acid.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Diethylaminosulfur trifluoride (DAST), nucleophiles like amines or thiols
Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Esterification: Esters
科学研究应用
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Potential applications in drug discovery and development. Its structural features may confer specific biological activities, making it a candidate for therapeutic agents.
Industry: Used in the production of fine chemicals and intermediates. Its unique properties may be exploited in various industrial processes.
作用机制
The mechanism of action of 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity, while the azetidine ring may confer stability and rigidity to the molecule. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2-Fluoro-2-(3-hydroxyazetidin-3-yl)propanoic acid
- 2-Fluoro-2-(3-hydroxyazetidin-3-yl)butanoic acid
- 2-Fluoro-2-(3-hydroxyazetidin-3-yl)pentanoic acid
Comparison
Compared to its analogs, 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is unique due to its specific combination of functional groups. The presence of the fluorine atom can significantly alter its chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions. The azetidine ring provides a rigid and constrained structure, which can influence the compound’s reactivity and interaction with biological targets. The carboxylic acid group allows for further derivatization and modification, making it a versatile intermediate in chemical synthesis.
属性
IUPAC Name |
2-fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO3.ClH/c6-3(4(8)9)5(10)1-7-2-5;/h3,7,10H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVHRBMSNOAWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(C(=O)O)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2889983.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)


![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)


![N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-nitrobenzamide](/img/structure/B2889995.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)

![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2890004.png)
